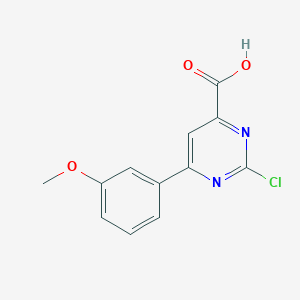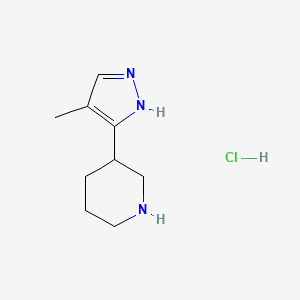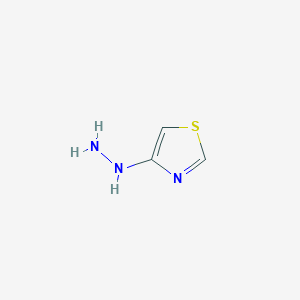
4-Hydrazineylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazineylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with a hydrazine group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. The presence of the hydrazine group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydrazineylthiazole can be synthesized through the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions . Another method involves the cyclization of thiosemicarbazones with α-haloketones in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazineylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding thiazole derivatives.
Reduction: The hydrazine group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Thiazole oxides and sulfoxides.
Reduction: Thiazole amines.
Substitution: Alkylated and acylated thiazole derivatives.
Applications De Recherche Scientifique
4-Hydrazineylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and probes for biological studies.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Hydrazineylthiazole involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets. These interactions disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
- 2-Hydrazinylthiazole
- 4-Chlorothiazole
- Thiazole-2-carboxylic acid
Comparison: 4-Hydrazineylthiazole is unique due to the presence of the hydrazine group, which imparts higher reactivity compared to other thiazole derivatives. This makes it a versatile intermediate in organic synthesis. Its biological activity is also enhanced, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C3H5N3S |
|---|---|
Poids moléculaire |
115.16 g/mol |
Nom IUPAC |
1,3-thiazol-4-ylhydrazine |
InChI |
InChI=1S/C3H5N3S/c4-6-3-1-7-2-5-3/h1-2,6H,4H2 |
Clé InChI |
BDEAFXGJHQYRTP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CS1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


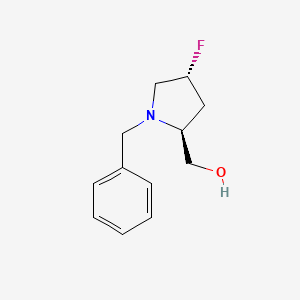
![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)


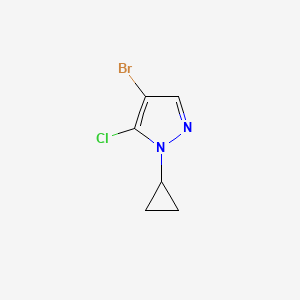
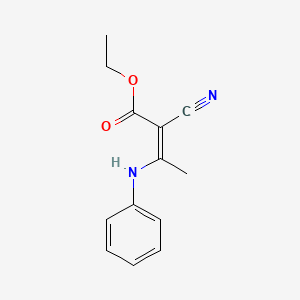

![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
